molecular formula C13H14N2O2 B14893493 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B14893493
M. Wt: 230.26 g/mol
InChI Key: BYWVJYLBZQVVPN-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to the oxadiazole ring with a carbaldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and the aldehyde group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)propanal: Similar structure but lacks the oxadiazole ring.

    4-tert-Butylphenylacetylene: Contains a phenyl ring with a tert-butyl group but has an acetylene group instead of the oxadiazole ring.

    4-tert-Butylphenol: Contains a phenyl ring with a tert-butyl group and a hydroxyl group instead of the oxadiazole ring.

Uniqueness

3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential biological activity compared to similar compounds without the oxadiazole ring.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C13H14N2O2/c1-13(2,3)10-6-4-9(5-7-10)12-14-11(8-16)17-15-12/h4-8H,1-3H3

InChI Key

BYWVJYLBZQVVPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C=O

Origin of Product

United States

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